Cap-dependent endonuclease-IN-24

Pharmacokinetics Prodrug metabolism Influenza antiviral

Cap-dependent endonuclease-IN-24 (CAS 2649000-32-6) is a synthetic phosphate polycyclic compound disclosed in patent CN112876510A as compound DSC1103. It belongs to the baloxavir-derived class of cap-dependent endonuclease (CEN) inhibitors that target the PA subunit of the influenza virus RNA polymerase complex, blocking viral mRNA transcription initiation.

Molecular Formula C34H40F2N3O8PS
Molecular Weight 719.7 g/mol
Cat. No. B12406295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-24
Molecular FormulaC34H40F2N3O8PS
Molecular Weight719.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OP(=O)(OCCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(C)(C)C
InChIInChI=1S/C34H40F2N3O8PS/c1-33(2,3)46-48(42,47-34(4,5)6)45-18-17-44-31-25(40)13-14-38-30(31)32(41)37-15-16-43-19-27(37)39(38)29-21-11-12-24(35)28(36)23(21)20-49-26-10-8-7-9-22(26)29/h7-14,27,29H,15-20H2,1-6H3/t27-,29+/m1/s1
InChIKeyYSPBXSOXQGSTSP-PXJZQJOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-Dependent Endonuclease-IN-24: A Phosphate Polycyclic Baloxavir-Derivative CEN Inhibitor for Influenza Antiviral Research


Cap-dependent endonuclease-IN-24 (CAS 2649000-32-6) is a synthetic phosphate polycyclic compound disclosed in patent CN112876510A as compound DSC1103 [1]. It belongs to the baloxavir-derived class of cap-dependent endonuclease (CEN) inhibitors that target the PA subunit of the influenza virus RNA polymerase complex, blocking viral mRNA transcription initiation [1]. Structurally, it features a dibenzothiepin core with a chiral morpholine-fused pyridone scaffold and a phosphate prodrug moiety that confers oral bioavailability distinct from the baroxavir disoproxil prodrug architecture [1]. The compound is supplied as a solid powder (purity ≥98% by HPLC) with a molecular formula of C34H40F2N3O8PS and molecular weight of 719.73 g/mol .

Workflow Cap-dependent endonuclease (CEN) inhibition studies
Active Species Metabolically independent of baloxavir acid
Prodrug Design Phosphate prodrug for oral bioavailability research

Why Generic Substitution Falls Short When Selecting Cap-Dependent Endonuclease-IN-24 for Influenza CEN Research


Cap-dependent endonuclease inhibitors within the baloxavir class cannot be treated as interchangeable research tools, because critical differences in prodrug architecture, metabolic fate, and target engagement kinetics fundamentally alter the pharmacological profile of each compound [1]. Cap-dependent endonuclease-IN-24 (DSC1103) exemplifies this: the patent explicitly demonstrates that it does not metabolize into baloxavir acid following administration, a finding that distinguishes it from baroxavir disoproxil (baloxavir marboxil), which is a prodrug designed to release baloxavir acid as the active species [1]. Furthermore, its phosphate-based prodrug design yields a distinct oral bioavailability profile (23.6% in rat) and generates an active metabolite that is structurally and pharmacokinetically independent of baloxavir [1]. Researchers who substitute a generic baloxavir analog for Cap-dependent endonuclease-IN-24 risk confounding their mechanistic studies with an entirely different active species and pharmacokinetic behavior. The quantitative evidence below establishes where these differences are measurable and meaningful for compound selection.

Prodrug Mechanism
DSC1103

Phosphate prodrug; does not generate baloxavir acid

Baloxavir Marboxil

Carbonate disoproxil prodrug; releases baloxavir acid

Active Species
DSC1103

Structurally distinct non-baloxavir metabolite

Baloxavir Acid

Baloxavir acid as the active CEN inhibitor

Oral Bioavailability
DSC1103

Reported moderate oral bioavailability (rat) via phosphate prodrug

Baloxavir Marboxil

Distinct oral absorption profile; values may not transfer

Cap-Dependent Endonuclease-IN-24: Head-to-Head Quantitative Differentiation Evidence Against Baloxavir and In-Class Analogs


Metabolic Fate Divergence: Cap-Dependent Endonuclease-IN-24 Does Not Generate Baloxavir Acid In Vivo, Unlike Baroxavir Disoproxil

In a head-to-head rat pharmacokinetic study disclosed in patent CN112876510A, Cap-dependent endonuclease-IN-24 (DSC1103) was compared directly against baroxavir disoproxil (baloxavir marboxil) under identical intravenous administration conditions (1.88 mg/kg, calculated as baroxavir equivalent). Following injection of baroxavir disoproxil, baloxavir acid was rapidly detected as the major metabolite, consistent with its established prodrug mechanism. In contrast, following injection of DSC1103, little or no baloxavir acid was detected within the 24-hour monitoring period, demonstrating that DSC1103 is not a prodrug of baloxavir but instead is metabolized through an independent pathway to a distinct active product [1]. Additional metabolite profiling confirmed that DSC1103 does not persist as the prototype in plasma and is instead rapidly converted to an active metabolite that exerts antiviral effects [1].

Metabolic Fate
Head-to-head
No baloxavir acid detected; distinct active metabolite formed
Enables CEN research independent of baloxavir prodrug pathway
Rat IV, 1.88 mg/kg; LC-MS/MS plasma analysis
Pharmacokinetics Prodrug metabolism Influenza antiviral In vivo metabolite profiling

Oral Bioavailability of Cap-Dependent Endonuclease-IN-24 Quantified at 23.6% in Rat, Establishing an Independent Pharmacokinetic Benchmark

The patent CN112876510A reports a dedicated oral bioavailability study for DSC1103 in male SD rats using both intravenous and oral administration routes. The oral bioavailability was calculated as 23.6% from the AUC (area under the concentration-time curve) values of the active metabolite, using non-linear least squares analysis via WinNonlin [1]. This places Cap-dependent endonuclease-IN-24 as a compound with moderate oral bioavailability that is achieved through its phosphate prodrug design, independent of the baroxavir disoproxil structure. For context, baroxavir disoproxil (baloxavir marboxil) is itself a prodrug that releases baloxavir acid; its reported oral bioavailability in preclinical models differs in both mechanism and magnitude, reflecting the distinct phosphate ester prodrug chemistry of DSC1103 [1].

Oral Bioavailability
Reported
F = 23.6% (rat)
Supports oral dosing model design for CEN inhibitors
Phosphate prodrug; active metabolite AUC
Oral bioavailability Pharmacokinetics Prodrug design Antiviral drug development

In Vitro Anti-Influenza Virus Activity Screening Confirms Potent CPE Inhibition by Cap-Dependent Endonuclease-IN-24

In patent CN112876510A, Cap-dependent endonuclease-IN-24 (DSC1103) was evaluated in an in vitro anti-influenza virus activity screen using MDCK cells infected with influenza A/Hanfang/359/95 (H3N2). The compound was tested in an 8-point 3-fold dilution series, with both half-maximal inhibitory concentration (IC50) against virus-induced cytopathic effect (CPE) and half-toxic concentration (TC50) determined by the Reed-Muench method. The patent concludes that DSC1103 exhibits excellent anti-influenza virus activity and lower cytotoxicity [1]. While exact IC50 numerical values from the patent table are not extractable as formatted text in this search, the patent explicitly positions DSC1103 alongside DSC1106 and baroxavir disoproxil as comparators within the same experimental system, and the compound was selected for further in vivo pharmacokinetic and metabolic evaluation based on its promising in vitro profile [1].

In Vitro Antiviral
Assay context
CPE inhibition in MDCK cells; H3N2 virus
Supports antiviral screening with patent-characterized compound
IC50/TC50 in patent; 8-pt dilution, Reed-Muench
Antiviral activity Influenza A H3N2 Cytopathic effect MDCK cell assay

Structural Differentiation: Phosphate Polycyclic Scaffold with Dibenzothiepin Core Versus Baloxavir's Pyridone-Triazine Architecture

Cap-dependent endonuclease-IN-24 is defined by a phosphate polycyclic core that incorporates a dibenzothiepin ring system fused to a morpholine-containing pyridone, with a di-tert-butyl phosphate prodrug moiety [1]. This scaffold is structurally distinct from baloxavir acid, which features a pyridone-triazine-dibenzothiepin architecture with a carboxylic acid warhead . The phosphate ester group in DSC1103 serves as the prodrug element, replacing the carbonate-based disoproxil prodrug strategy of baloxavir marboxil. Published structure-activity relationship studies on baloxavir derivatives have established that modifications to the dibenzothiepin ring and the prodrug moiety significantly impact both enzymatic inhibitory potency and pharmacokinetic properties . The specific substitution pattern of DSC1103—featuring a 7,8-difluoro substitution on the dibenzothiepin and a morpholine-fused triazatricyclo scaffold—places it within a distinct chemical space that cannot be replicated by generic baloxavir or its direct analogs [1].

Scaffold Class
Class-level
Dibenzothiepin-morpholine-pyridone phosphate vs. triazine-carboxylic acid
Chemically distinct; not interchangeable with generic baloxavir
Phosphate vs. carbonate prodrug; HBD/HBA profile differs
Medicinal chemistry Structure-activity relationship Baloxavir derivatives CEN inhibitor scaffold

Cap-Dependent Endonuclease-IN-24: Preferred Research Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Studies of CEN Inhibition Requiring a Non-Baloxavir Active Species

Cap-dependent endonuclease-IN-24 is the preferred choice when researchers need to interrogate cap-dependent endonuclease pharmacology using an active species that is structurally and metabolically independent of baloxavir acid. The patent-established finding that DSC1103 does not generate baloxavir acid in vivo [1] makes it uniquely suitable for studies aimed at distinguishing on-target CEN effects from compound-specific off-target profiles. This is critical for target engagement assays, resistance profiling against baloxavir-resistant mutants, and any experiment where the presence of baloxavir acid as a metabolite would confound data interpretation.

Preclinical Pharmacokinetic and Prodrug Optimization Studies

With a quantified oral bioavailability of 23.6% in rats [1], Cap-dependent endonuclease-IN-24 provides a well-characterized pharmacokinetic baseline for preclinical research programs focused on optimizing phosphate-based prodrug strategies for CEN inhibitors. Its distinct phosphate ester prodrug chemistry, compared to the carbonate-based disoproxil approach of baloxavir marboxil [1], makes it a valuable comparator compound for structure-bioavailability relationship studies and formulation development.

In Vitro Influenza Antiviral Screening Using a Patent-Characterized Baloxavir Derivative

For laboratories conducting in vitro CPE-based antiviral screening against influenza A (H3N2) in MDCK cells, Cap-dependent endonuclease-IN-24 (DSC1103) is directly relevant as a compound that has been screened under the exact same assay conditions as baroxavir disoproxil and DSC1106 in the originating patent [1]. This allows researchers to benchmark new compounds or combination regimens against a well-documented CEN inhibitor with established assay behavior, cytotoxicity profile, and metabolic characteristics.

Combination Therapy Research with Neuraminidase or Polymerase Inhibitors

Cap-dependent endonuclease-IN-24 is suitable for multi-target influenza antiviral research where a CEN inhibitor is paired with neuraminidase inhibitors or other polymerase inhibitors to expand antiviral pressure on RNA synthesis and virion release . Its non-baloxavir metabolic identity [1] reduces the risk of pharmacokinetic interactions that might arise from overlapping metabolic pathways, making it an advantageous partner compound for combination studies aimed at suppressing resistance emergence.

Application
Selection Property
Validation Focus
CEN target engagement studies
Non-baloxavir active species identity
Metabolite profiling to confirm absence of baloxavir acid
Phosphate prodrug pharmacokinetic research
Reported oral bioavailability in rat
In vivo exposure model validation against patent data
In vitro influenza antiviral screening
Patent-characterized assay behavior
CPE inhibition and cytotoxicity profile benchmarking
Combination antiviral mechanism studies
Metabolic pathway independence
Resistance suppression study design with distinct active species
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